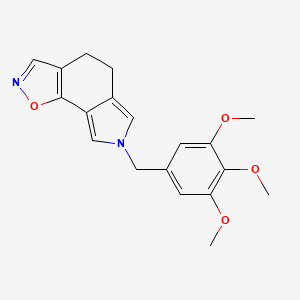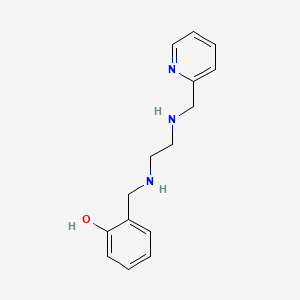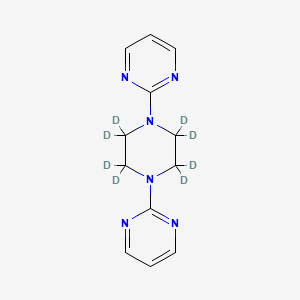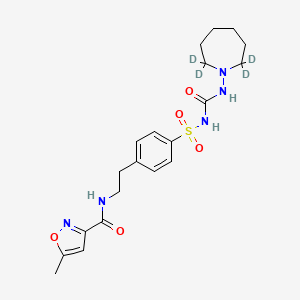
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt: is a deuterated derivative of a cysteine conjugate. This compound is often used in scientific research due to its unique properties and stability. The deuterium atoms in the acetyl group make it particularly useful in studies involving metabolic pathways and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt typically involves the following steps:
Starting Materials: The synthesis begins with L-cysteine and deuterated acetic anhydride.
Acetylation: L-cysteine is acetylated using deuterated acetic anhydride to form N-(Acetyl-d3)-L-cysteine.
Thioether Formation: The acetylated cysteine is then reacted with 3-bromopropionic acid to form the thioether linkage, resulting in N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine.
Disodium Salt Formation: Finally, the compound is converted to its disodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimized Reaction Conditions: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield.
Purification: The product is purified using techniques like crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Acyl chlorides or anhydrides are used in the presence of a base like pyridine.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Acylated Derivatives: From substitution reactions.
Applications De Recherche Scientifique
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in studies of metabolic pathways.
Biology: Employed in research on protein modification and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in pharmacokinetic studies.
Industry: Utilized in the development of new drugs and in quality control processes.
Mécanisme D'action
The mechanism of action of N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt involves its interaction with various molecular targets:
Molecular Targets: It interacts with enzymes involved in metabolic pathways, such as cysteine dioxygenase.
Pathways: The compound is involved in the synthesis and degradation of sulfur-containing amino acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine: A non-deuterated analog with similar properties but different stability and metabolic pathways.
S-(3-carboxy-2-propyl)-L-cysteine: Lacks the acetyl group, resulting in different reactivity and applications.
N-(Acetyl-d3)-L-cysteine: Similar but without the 3-carboxy-2-propyl group, affecting its chemical behavior.
Uniqueness
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt is unique due to its deuterium labeling, which provides enhanced stability and distinct metabolic pathways compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise tracking of metabolic processes is required.
Propriétés
Formule moléculaire |
C9H13NNa2O5S |
|---|---|
Poids moléculaire |
296.27 g/mol |
Nom IUPAC |
disodium;3-[(2R)-2-carboxylato-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanylbutanoate |
InChI |
InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1/i2D3;; |
Clé InChI |
MUCIEDHPXAQZRB-YRXXMFLKSA-L |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






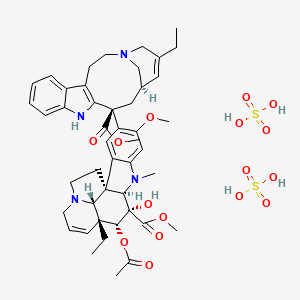



![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)
